molecular formula C10H7BrINO2 B13605861 methyl5-bromo-2-iodo-1H-indole-3-carboxylate

methyl5-bromo-2-iodo-1H-indole-3-carboxylate

Cat. No.: B13605861
M. Wt: 379.98 g/mol
InChI Key: JNYFLZXZMLHBTO-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-iodo-1H-indole-3-carboxylate is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound is characterized by the presence of bromine and iodine atoms at the 5 and 2 positions, respectively, on the indole ring, and a carboxylate ester group at the 3 position. These substitutions make it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-bromo-2-iodo-1H-indole-3-carboxylate can be synthesized through various methods. One common approach involves the bromination and iodination of indole derivatives. For instance, starting with 5-bromo-1H-indole, the compound can be further iodinated at the 2 position using iodine and a suitable oxidizing agent . The carboxylate ester group can be introduced through esterification reactions involving the corresponding carboxylic acid and methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of methyl 5-bromo-2-iodo-1H-indole-3-carboxylate typically involves large-scale bromination and iodination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-iodo-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol derivatives, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of methyl 5-bromo-2-iodo-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The presence of bromine and iodine atoms can enhance its binding affinity to certain enzymes or receptors, leading to biological effects. The carboxylate ester group can also influence its solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-bromo-2-iodo-1H-indole-3-carboxylate is unique due to the presence of both bromine and iodine atoms on the indole ring, which can significantly alter its chemical reactivity and biological activity compared to other indole derivatives. This dual halogenation can provide distinct advantages in synthetic applications and enhance its potential as a bioactive molecule.

Properties

Molecular Formula

C10H7BrINO2

Molecular Weight

379.98 g/mol

IUPAC Name

methyl 5-bromo-2-iodo-1H-indole-3-carboxylate

InChI

InChI=1S/C10H7BrINO2/c1-15-10(14)8-6-4-5(11)2-3-7(6)13-9(8)12/h2-4,13H,1H3

InChI Key

JNYFLZXZMLHBTO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(NC2=C1C=C(C=C2)Br)I

Origin of Product

United States

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